![molecular formula C7H5BrN2O B1373539 6-bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one CAS No. 1190319-62-0](/img/structure/B1373539.png)
6-bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Übersicht
Beschreibung
6-Bromo-1H-pyrrolo[3,2-b]pyridine is a chemical compound with the molecular formula C7H5BrN2. It has a molecular weight of 197.03 . It is a solid substance and should be stored in a dark place, sealed in dry, at room temperature .
Molecular Structure Analysis
The InChI code for 6-bromo-1H-pyrrolo[3,2-b]pyridine is1S/C7H5BrN2/c8-5-3-7-6 (10-4-5)1-2-9-7/h1-4,9H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
6-Bromo-1H-pyrrolo[3,2-b]pyridine has a molecular weight of 197.03 g/mol . It has a boiling point of 311°C at 760 mmHg . The compound is a solid and should be stored in a dark place, sealed in dry, at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Structure
6-bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one has been a subject of interest in chemical synthesis and molecular structure studies. The compound's molecular geometry and crystal structure have been extensively analyzed, revealing intricate details about its intermolecular interactions, such as hydrogen bonding and π-π interactions, crucial for understanding its behavior in the solid state (Rodi et al., 2013). Moreover, the synthetic routes to obtain 6-bromo derivatives of the pyrrolo[3,2-b]pyridin-2(3H)-one framework have been explored, showcasing its versatility in producing various chemical structures (Alekseyev et al., 2015).
Functional Materials and Agrochemicals
This compound has potential applications in the development of functional materials and agrochemicals. The compound has been functionalized to form multidentate agents and podant-type compounds, indicating its utility in forming complex chemical structures with specific applications. Additionally, its derivatives have shown high fungicidal activity, suggesting its potential in the agricultural sector (Minakata et al., 1992).
Photoreactivity and Material Properties
The compound's photoreactivity has been studied, demonstrating its ability to form dimeric products upon irradiation. This property is significant for material science applications where controlled reactivity under light exposure is required (Jones & Phipps, 1975). The synthesis of 6-Bromomethyl-substituted derivatives further expands its utility in synthesizing complex heterocyclic compounds, crucial for pharmaceutical and material science industries (Kalme et al., 2004).
Corrosion Inhibition
Research has also delved into the compound's role in corrosion inhibition, a crucial aspect in material preservation. This compound derivatives have demonstrated high inhibition performance against mild steel corrosion, highlighting its potential in industrial applications where corrosion resistance is paramount (Saady et al., 2021).
Safety and Hazards
The safety information available indicates that 6-bromo-1H-pyrrolo[3,2-b]pyridine may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Wirkmechanismus
Target of Action
The primary targets of 6-Bromo-1H-Pyrrolo[3,2-b]pyridin-2(3H)-one are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling . This compound inhibits this process, thereby preventing the activation of the FGFR signaling pathway .
Biochemical Pathways
The FGFR signaling pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . The compound’s action inhibits the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially enhance its bioavailability and make it an appealing lead compound for subsequent optimization .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemische Analyse
Biochemical Properties
6-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, exhibiting inhibitory activity with IC50 values of 7 nM, 9 nM, and 25 nM, respectively . These interactions inhibit the downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell proliferation and survival.
Cellular Effects
This compound has been shown to affect various types of cells, particularly cancer cells. In breast cancer 4T1 cells, this compound inhibits cell proliferation and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-cancer agent. The compound influences cell signaling pathways, gene expression, and cellular metabolism, thereby altering cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with FGFRs. By binding to the tyrosine kinase domain of FGFRs, it prevents the autophosphorylation of tyrosine residues, thereby inhibiting the activation of downstream signaling pathways . This inhibition leads to reduced cell proliferation, migration, and survival, particularly in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over various time periods. The compound remains stable under standard storage conditions and retains its inhibitory activity over time . Long-term studies have shown that it consistently inhibits cell proliferation and induces apoptosis in cancer cells, with no significant degradation observed.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as weight loss and mild organ toxicity, have been observed. These findings suggest a therapeutic window within which the compound can be used safely and effectively.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve oxidation, reduction, and conjugation processes, leading to the formation of metabolites that are excreted from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high FGFR expression, such as tumors, enhancing its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus . It is directed to these compartments through specific targeting signals and post-translational modifications. Within the nucleus, it can influence gene expression by interacting with transcription factors and other nuclear proteins.
Eigenschaften
IUPAC Name |
6-bromo-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-1-6-5(9-3-4)2-7(11)10-6/h1,3H,2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHPMEPZCXLPSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=N2)Br)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677470 | |
| Record name | 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-62-0 | |
| Record name | 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
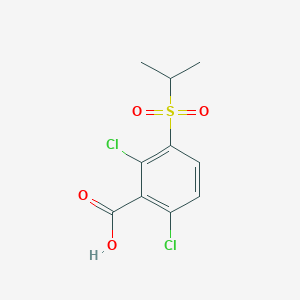


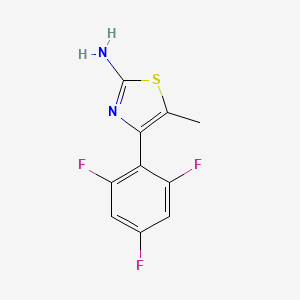
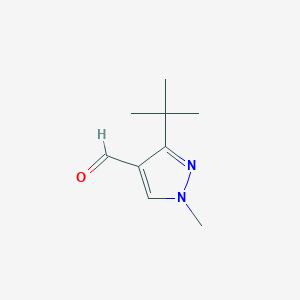

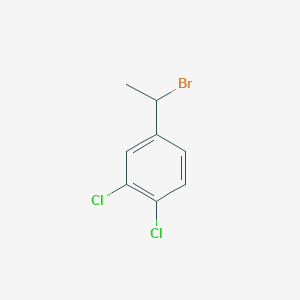
![2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile](/img/structure/B1373471.png)

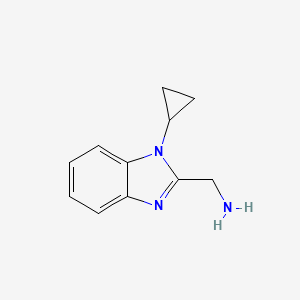
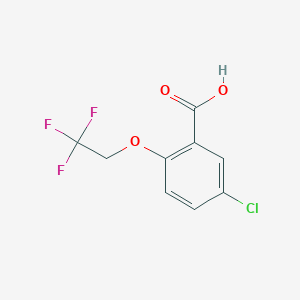
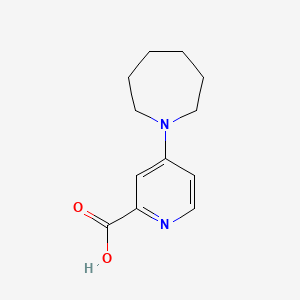
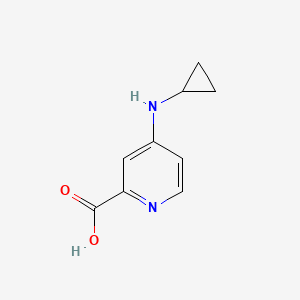
![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B1373479.png)
